8-Bromo-1,7-dimethyl-3H-purine-2,6-dione
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Overview
Description
8-Bromo-1,7-dimethyl-3H-purine-2,6-dione is a brominated derivative of xanthine, a purine base found in most human body tissues and fluids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,7-dimethyl-3H-purine-2,6-dione typically involves the bromination of 1,7-dimethylxanthine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 8-position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving advanced techniques such as continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,7-dimethyl-3H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various substituted purine derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific redox reaction but may include oxidized or reduced forms of the original compound.
Scientific Research Applications
8-Bromo-1,7-dimethyl-3H-purine-2,6-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-1,7-dimethyl-3H-purine-2,6-dione involves its interaction with various molecular targets, including enzymes and receptors. The bromine atom enhances the compound’s binding affinity and specificity, leading to its biological effects. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-3-methyl-1H-purine-2,6-dione
- 8-Bromo-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-Bromo-1,7-dimethyl-3H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
8-bromo-1,7-dimethyl-3H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O2/c1-11-3-4(9-6(11)8)10-7(14)12(2)5(3)13/h1-2H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBVBOKLNFUGJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC(=O)N(C2=O)C)N=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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